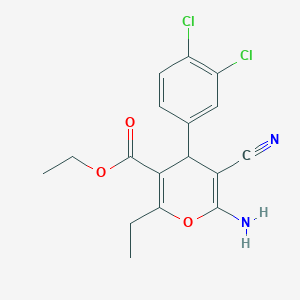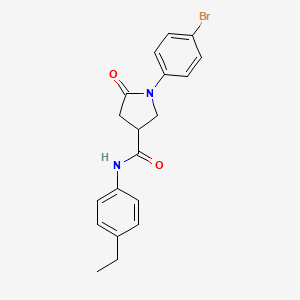
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a selective histamine H1 receptor antagonist. It blocks the binding of histamine to H1 receptors, thereby preventing the release of inflammatory mediators and reducing the symptoms of allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It reduces the levels of eosinophils, mast cells, and basophils, which are involved in allergic reactions. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the release of histamine and leukotrienes, which are involved in the pathogenesis of various diseases. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is readily available and can be easily synthesized. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions. However, 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and administer in vivo. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is the development of more potent and selective H1 receptor antagonists. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to explore the potential use of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzaldehyde, 4-ethylphenylhydrazine, and pyrrolidine-3-carboxylic acid in the presence of acetic acid and acetic anhydride. The reaction yields 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid with a melting point of 151-153°C.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating allergic rhinitis, urticaria, and atopic dermatitis. 1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-7-16(8-4-13)21-19(24)14-11-18(23)22(12-14)17-9-5-15(20)6-10-17/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHDJQEWCGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (4-ethyl-phenyl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
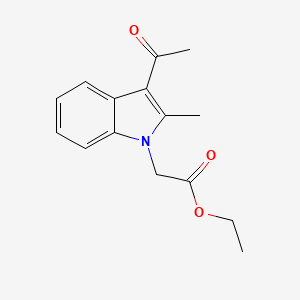
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)
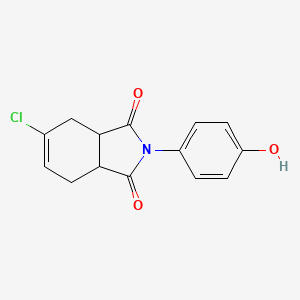
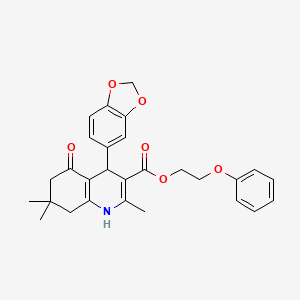
![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
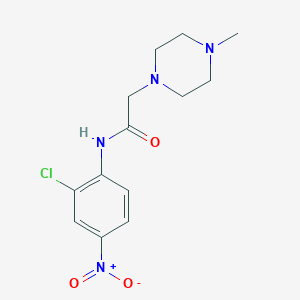
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)
